molecular formula C14H11FN2O4S B2526018 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 907178-52-3

5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2526018
CAS No.: 907178-52-3
M. Wt: 322.31
InChI Key: JANNEPGZGYPBNQ-UHFFFAOYSA-N
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Description

5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a fluorinated benzothiazole substituent. This compound belongs to a class of enamine-functionalized dioxane-diones, which are widely employed as intermediates in heterocyclic synthesis, particularly for generating ketenes or constructing bioactive molecules like quinolones . Its structure combines the electron-deficient dioxane-dione core with a fluorinated benzothiazole moiety, which may enhance metabolic stability and binding affinity in pharmaceutical contexts .

Properties

IUPAC Name

5-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNEPGZGYPBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of benzothiazole known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is recognized for its pharmacological significance. The presence of fluorine in the benzothiazole ring enhances its biological activity by improving lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : Benzothiazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific mechanism for this compound may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Cytotoxicity Assays : A series of assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines (e.g., MCF-7, HeLa). Results indicated that the compound exhibited potent cytotoxicity with IC50 values in the micromolar range.
    Cell LineIC50 (µM)
    MCF-70.57
    HeLa0.45
    A5490.62
  • Comparative Studies : In comparative studies with other known anticancer agents, this compound showed enhanced activity against several resistant cancer types, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens.

  • In vitro Studies : The minimal inhibitory concentration (MIC) values indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications.

  • Fluorination : The introduction of fluorine into the benzothiazole structure enhances the electron-withdrawing properties, which can improve binding affinity to biological targets.
  • Substituent Effects : Variations in substituents on the dioxane ring have been shown to modulate the potency and selectivity of these compounds towards specific cancer types.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step reactions starting from simpler precursors. The key steps often include:

  • Formation of the Benzothiazole Derivative : The initial step usually involves the synthesis of 6-fluorobenzo[d]thiazole through the reaction of appropriate amines with halogenated benzothiazole derivatives.
  • Condensation Reactions : The benzothiazole derivative is then reacted with aldehydes or ketones to form the desired dioxane structure through condensation reactions.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds are believed to disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.
  • Activity Spectrum : Studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. Notably, they have shown enhanced efficacy against strains like Bacillus cereus and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been extensively studied:

  • Cell Line Studies : Compounds derived from benzothiazoles have been tested against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and others. Results indicate that these compounds can induce cytotoxicity in cancer cells through mechanisms such as apoptosis .
  • Selectivity and Efficacy : Specific derivatives have shown promising selectivity towards cancer cells while exhibiting minimal toxicity towards normal cells. For example, some studies report IC50 values in the low micromolar range for effective compounds .

Case Study 1: Antimicrobial Efficacy

A study published in the Turkish Journal of Chemistry evaluated a series of benzothiazole derivatives for their antimicrobial activity. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited superior activity against Bacillus thuringiensis and other pathogens .

CompoundMIC (µg/mL)Activity
A12Active against Gram-positive bacteria
B25Moderate activity against Gram-negative bacteria

Case Study 2: Anticancer Activity

In another study focusing on benzothiazole derivatives, researchers assessed their cytotoxic effects on various cancer cell lines. Compounds were found to significantly inhibit cell proliferation with varying degrees of effectiveness:

CompoundCell LineIC50 (µM)
CMCF70.57
DHCT1160.98
EU9371.16

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent on the methylene bridge significantly influences reactivity and applications. Key analogs include:

Compound Name Substituent Key Properties/Applications Reference
5-[[(2-Bromophenyl)amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Bromophenylamino Larger halogen (Br) increases steric bulk; used in drug discovery intermediates.
5-{[(4-Chlorophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Chlorophenylamino Chlorine’s moderate electronegativity balances reactivity and stability; API intermediate.
5-[(2,1,3-Benzoselenadiazol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione Benzoseleladiazolylamino Selenium analog shows enhanced π-stacking potential; used in supramolecular chemistry.
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Bis(methylthio) Thio groups enable nucleophilic trapping; precursor for organocatalysts.
5-(Furan-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Furan-2-yl Oxygen heterocycle reduces electron withdrawal; less reactive in ketene formation.

Key Findings :

  • Fluorine vs.
  • Heteroatom Effects : Selenium in benzoselenadiazole analogs enhances stacking interactions but may introduce synthetic complexity . Thio groups (e.g., bis(methylthio)) increase electrophilicity, enabling diverse trapping reactions .

Physical Properties

Limited data exists for the target compound, but analogs provide insights:

  • Melting Points : Selenadiazole derivative: 225–227°C ; Chlorophenyl derivative: >200°C (decomposition) .
  • Solubility : Most analogs are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 6-fluorobenzo[d]thiazol-2-amine with 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives under reflux in ethanol or THF. Key steps include:

  • Heating equimolar reactants at 80–100°C for 4–6 hours.
  • Precipitation of the product via cooling, followed by filtration and recrystallization (e.g., using DMF:EtOH mixtures) .
  • Yields range from 65–81%, depending on solvent choice and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns protons and carbons in the benzothiazole and dioxane-dione moieties. For instance, the methyl groups in the dioxane ring appear as singlets at ~1.5 ppm (¹H) and ~25 ppm (¹³C) .
  • HRMS : Confirms molecular weight and fragmentation patterns, with expected [M+H]+ peaks matching the molecular formula .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL .

Q. How can researchers optimize purification of this compound?

  • Methodological Answer :

  • Use gradient recrystallization with solvents like ethyl acetate:ethanol (1:1) to remove unreacted amines or dioxane precursors .
  • Column chromatography (silica gel, hexane:ethyl acetate) is suitable for isolating minor byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the aminomethylene bridge in this compound?

  • Methodological Answer :

  • The reaction proceeds via nucleophilic attack of the benzothiazol-2-amine’s NH₂ group on the electrophilic carbonyl carbon of the dioxane-dione, followed by dehydration.
  • Solvent polarity (e.g., ethanol vs. THF) influences reaction kinetics: polar aprotic solvents like THF accelerate imine formation .
  • DFT calculations can model transition states to predict regioselectivity .

Q. How do structural modifications (e.g., fluorine position, heterocycle substitution) affect biological activity?

  • Methodological Answer :

  • Fluorine position : 6-F substitution on benzothiazole enhances lipophilicity and metabolic stability compared to 4-F analogs, as seen in similar antitumor compounds .
  • Heterocycle variation : Replacing dioxane-dione with thiazolidinone reduces activity against PI3K enzymes, highlighting the dione’s role in hydrogen bonding .
  • SAR studies should use in vitro assays (e.g., kinase inhibition) paired with molecular docking to map binding interactions .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer :

  • Compare solvent systems: Refluxing in ethanol (81% yield ) vs. THF (68% ) may reflect differences in intermediate solubility.
  • Use design-of-experiments (DoE) to optimize variables (temperature, stoichiometry). For example, a 10% excess of dioxane-dione improves yields by 15% .
  • Validate reproducibility via independent replication and LC-MS monitoring of reaction progress .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 3H7) . The fluorobenzothiazole moiety may occupy hydrophobic pockets, while the dione forms hydrogen bonds with catalytic lysines .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ values compared to cisplatin .
  • Antimicrobial : Disk diffusion against Gram-positive bacteria (e.g., S. aureus), measuring zone-of-inhibition diameters .
  • Enzyme inhibition : Fluorescence-based PI3K activity assays, using ATP-competitive controls .

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